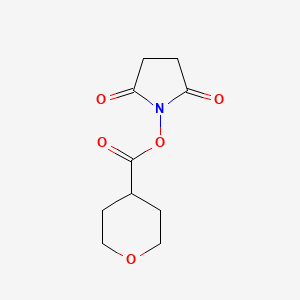

Tetrahydro-2H-pyran-4-carboxylat-(2,5-dioxopyrrolidin-1-yl)

Übersicht

Beschreibung

“2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate” is a special chemical compound . It is a solid substance and is used for research purposes.

Molecular Structure Analysis

The molecular formula of this compound is C10H13NO5 . The InChI code is 1S/C10H13NO5/c12-8-1-2-9(13)11(8)16-10(14)7-3-5-15-6-4-7/h7H,1-6H2 . For a detailed molecular structure, it would be best to refer to a specialized chemical structure database.Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 227.22 g/mol . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Antikonvulsive Anwendungen

Diese Verbindung wurde auf ihr Potenzial als Antikonvulsivum untersucht. Forscher haben eine Reihe von hybriden Pyrrolidin-2,5-dion-Derivaten synthetisiert, die starke antikonvulsive Eigenschaften aufweisen. Diese Verbindungen haben eine breite Aktivität in Tiermodellen für Krampfanfälle gezeigt, wie z. B. dem maximalen Elektroschock-Test (MES) und dem Psychomotor-6-Hz-Krampfanfallsmodell . Eine bestimmte Verbindung, die als Verbindung 30 bezeichnet wird, zeigte ein vielversprechendes Sicherheitsprofil und gilt als Kandidat für die weitere präklinische Entwicklung .

Antinozizeptive Aktivität

Die Derivate von 2,5-Dioxopyrrolidin-1-yl-Verbindungen wurden auch auf ihre antinociceptive Aktivität untersucht, d. h. die Fähigkeit, die Erkennung eines schmerzhaften oder schädlichen Reizes durch sensorische Neuronen zu blockieren. Verbindung 30 war beispielsweise in verschiedenen Schmerzmodellen wirksam, darunter der Formalin-Test für tonischen Schmerz und das Oxaliplatin-induzierte neuropathische Schmerzmodell bei Mäusen .

Wirkmechanismus

Studien deuten darauf hin, dass die antikonvulsiven und antinozizeptiven Wirkungen dieser Verbindungen die Hemmung von Calciumströmen umfassen können, die durch Cav 1.2 (L-Typ)-Kanäle vermittelt werden. Dieser Wirkmechanismus ist von Bedeutung, da er ein potenzielles Ziel für die Entwicklung neuer therapeutischer Mittel bietet .

Metabolische Stabilität und Hepatotoxizität

Ein wichtiger Aspekt der Arzneimittelentwicklung ist die Sicherstellung der metabolischen Stabilität und einer minimalen Hepatotoxizität. Verbindung 30 zeigte eine hohe metabolische Stabilität an menschlichen Lebermikrosomen und eine vernachlässigbare Hepatotoxizität, was wünschenswerte Eigenschaften für einen Arzneimittelkandidaten sind .

Hemmung von Cytochrom-P450-Isoformen

Die Verbindung wurde auf ihre Wirkung auf Cytochrom-P450-Isoformen untersucht, die für den Arzneimittelstoffwechsel wichtig sind. Verbindung 30 zeigte im Vergleich zu Referenzverbindungen eine relativ schwache Hemmung der CYP3A4-, CYP2D6- und CYP2C9-Isoformen . Dies deutet auf eine geringere Wahrscheinlichkeit von Arzneimittel-Wechselwirkungen hin.

Spannungsgesteuerte Natrium- und Calciumkanäle

Weitere Forschungsarbeiten zu den antikonvulsiven Verbindungen haben deren Einfluss auf spannungsgesteuerte Natrium- und Calciumkanäle bewertet. Dies ist wichtig, um zu verstehen, wie diese Verbindungen die neuronale Erregbarkeit modulieren können und möglicherweise als Behandlungen für Epilepsie dienen .

Affinität für den TRPV1-Rezeptor

Die Affinität für den TRPV1-Rezeptor, der an der Schmerzempfindung beteiligt ist, wurde für einige der aktivsten Verbindungen untersucht. Diese Forschung ist Teil der Bemühungen, die analgetische Wirkung dieser Verbindungen und ihr Potenzial als Schmerzmittel zu verstehen .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Biochemische Analyse

Biochemical Properties

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as esterases and proteases, which catalyze the hydrolysis of ester and peptide bonds, respectively . The nature of these interactions involves the formation of a covalent bond between the compound and the active site of the enzyme, leading to the inhibition or modification of the enzyme’s activity. Additionally, 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

The effects of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the flux of metabolites through various metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding interactions typically involve the formation of covalent or non-covalent bonds with the target biomolecule, leading to conformational changes that affect its activity. Enzyme inhibition or activation occurs through the modification of the enzyme’s active site, either blocking substrate access or enhancing catalytic efficiency. Additionally, 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate can change over time due to factors such as stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate has been observed to cause changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate vary with different dosages in animal models . At low doses, this compound may exhibit beneficial effects such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and tissue damage . Threshold effects have been observed, where a specific dosage level must be reached before significant biological effects are observed. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity .

Metabolic Pathways

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by esterases and other hydrolytic enzymes, leading to the formation of metabolites that may have distinct biological activities. The interaction with metabolic enzymes can affect the overall metabolic balance within cells, influencing processes such as energy production, biosynthesis, and detoxification .

Transport and Distribution

The transport and distribution of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate within cells and tissues involve specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms or passive diffusion, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm, nucleus, and organelles . The localization and accumulation of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate can influence its biological activity and function .

Subcellular Localization

The subcellular localization of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate is critical for its activity and function . This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . The subcellular localization of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate is essential for its role in cellular processes and biochemical reactions .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c12-8-1-2-9(13)11(8)16-10(14)7-3-5-15-6-4-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOVNCLITMBYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B1403689.png)

![5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1403691.png)

![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)

![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)

![3-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403704.png)

![4,4,5,5-Tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B1403705.png)